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Compound of Interest |

4-(2-Chloropropyl)morpholine
Compound Name:
hydrochloride
CAS No.: 100859-99-2
Cat. No.: B590877
. J

Structure, Reactivity, and Handling of B-Chloroamine Intermediates

Executive Summary

4-(2-Chloropropyl)morpholine hydrochloride (CAS: 100859-99-2 / Free base related CAS:
5365-03-7) is a potent alkylating agent belonging to the class of B-chloroamines. Structurally, it
consists of a morpholine ring attached to a propyl chain with a chlorine atom at the [3-position
relative to the nitrogen.

In drug development, this compound serves as a critical intermediate for introducing the
morpholinopropyl moiety into pharmacophores (e.g., neuroleptics, analgesics). However, its
utility is inextricably linked to its high reactivity. Under physiological or basic conditions, it
spontaneously cyclizes to form a highly electrophilic aziridinium (ethyleneimmonium) ion. This
intermediate drives its alkylating capability but also presents significant isomeric stability
challenges and safety hazards (vesicant activity).

This guide details the structural dynamics, synthesis protocols, and mandatory safety controls
for this compound.

Structural Characterization & Physicochemical
Properties[1][2][3]
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The hydrochloride salt is the preferred storage form due to the instability of the free base. The
protonated nitrogen prevents the lone pair from initiating premature cyclization.

ble 1: Chemical Identi hvsical [114]

Property Data

IUPAC Name 4-(2-Chloropropyl)morpholine hydrochloride

1-Chloro-2-morpholinopropane HCI; [3-
Common Synonyms ]
Chloropropylmorpholine HCI

Molecular Formula C7H14CINQ[1] - HCI (C7H15CI2NO)

Molecular Weight 200.11 g/mol

Contains 1 chiral center at C2 of the propyl

Chirality chain. Commercial preparations are typically
racemic.
Physical State White to off-white hygroscopic crystalline solid
N Highly soluble in water, methanol, ethanol;
Solubility .
Insoluble in diethyl ether, hexane.
pKa (Calc) ~6.5 - 7.0 (Morpholine nitrogen)
. Stable as dry HCI salt. Rapidly degrades in
Stability

aqueous solution at pH > 7 via hydrolysis.

Mechanistic Reactivity: The Aziridinium Singularity

For researchers, understanding the aziridinium ion intermediate is non-negotiable. This species
is responsible for the compound's "nitrogen mustard" behavior.

The Isomerization Challenge

When the free base is generated (in situ or during synthesis), the nitrogen lone pair attacks the
B-carbon, displacing the chloride. This forms a bicyclic quaternary ammonium structure (the
aziridinium ion).

Subsequent nucleophilic attack (by a drug scaffold or chloride ion) can occur at two positions:
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» Attack at C2 (Retention): Regenerates the 2-chloropropyl structure.
o Attack at C1 (Rearrangement): Yields the isomeric 1-chloro-2-propyl derivative.

This "neighboring group participation” means that reactions often yield a mixture of isomers
unless steric factors strongly favor one pathway.

Diagram 1: Aziridinium-Mediated Reactivity &
Isomerization

This diagram illustrates the formation of the electrophilic intermediate and the potential for
isomeric rearrangement.
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Caption: The nitrogen lone pair displaces chloride to form the strained aziridinium ring. Re-
opening this ring determines the regiochemistry of the final product.

Synthesis & Quality Control Protocol

The standard synthesis involves chlorinating 1-morpholino-2-propanol. The use of thionyl
chloride (SOCIz) is preferred over HCI gas to drive the reaction to completion, though
temperature control is critical to prevent degradation.

Reagents[2][5]
e Precursor: 1-Morpholino-2-propanol (CAS: 2155-30-8)
e Chlorinating Agent: Thionyl Chloride (SOCIz2)

e Solvent: Toluene or Dichloromethane (DCM) - Anhydrous
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o Catalyst: DMF (Catalytic amount, optional)

Step-by-Step Methodology

e Preparation: Charge a 3-neck round bottom flask with 1-morpholino-2-propanol (1.0 eq) and
anhydrous Toluene (10 volumes). Purge with N2.

e Chlorination (Exothermic): Cool the solution to 0-5°C. Add SOCI: (1.2 eq) dropwise. Critical:
Do not allow temperature to exceed 10°C during addition to minimize side reactions.

e Reaction: Once addition is complete, warm to reflux (approx. 110°C for toluene) for 2—4
hours.

o Checkpoint: Monitor off-gassing of SOz and HCI. Reaction is complete when gas evolution

ceases.
« Isolation: Cool to room temperature. The hydrochloride salt may precipitate spontaneously.
o If solid forms: Filter under N2, wash with cold toluene, then hexane.

o If oil forms: Evaporate solvent in vacuo. Recrystallize the residue from
Isopropanol/Ethanol.

Validation: Check melting point (Lit: ~180-185°C dec) and *H-NMR.

Diagram 2: Synthesis Workflow

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Charge Precursor
(1-Morpholino-2-propanol)
in Toluene

N2 Atmosphere

2. Controlled Addition
SOCIz2 at 0-5°C

Heat to 110°C

3. Reflux (2-4h)
Monitor SOz evolution

Cool to RT

4. Isolation
Filtration or Evaporation

Validation

5. QC Check

NMR & Melting Point

Click to download full resolution via product page

Caption: Optimized workflow for the conversion of alcohol precursor to chloride salt using
thionyl chloride.

Applications in Drug Design
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4-(2-Chloropropyl)morpholine is primarily used as an alkylation module. It grafts the morpholine
ring onto amine or hydroxyl groups of a scaffold.

» Neuroleptics & Analgesics: Used in the synthesis of Moramide intermediates and related
opioid analogs.

* DNA Cross-linking Research: Due to its bifunctional potential (if the morpholine ring is
opened or modified), it is used to study alkylation mechanisms in biological systems.

e Agrochemicals: Synthesis of morpholine-based fungicides.

Field Insight: When using this reagent for N-alkylation of secondary amines, add the reagent
slowly to the amine base. If the amine is too basic, it will simply deprotonate the HCI salt,
forming the aziridinium ion immediately. If the target nucleophile is weak, the aziridinium ion
may hydrolyze with trace water instead of reacting with the target.

Safety & Handling (Crucial)

Hazard Classification:

o Acute Toxicity: Oral/Dermal (Category 3/4).[2]

» Skin Corrosion: Category 1B (Causes severe burns).[2]

» Vesicant Activity: Similar to nitrogen mustards.

Decontamination Protocol

Standard soap and water are insufficient for active spills due to the lipophilic nature and
reactivity.

o Personal Protective Equipment (PPE): Double nitrile gloves, face shield, and Tyvek suit
required.

o Spill Neutralization:

o Do not just wipe up. Cover the spill with a mixture of sodium thiosulfate (10% aq) and
sodium bicarbonate.
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o Mechanism:[2] Thiosulfate acts as a "soft" nucleophile, rapidly opening the aziridinium ring
to form a non-toxic thiosulfate ester, preventing it from alkylating biological tissue.

o Disposal: Collect waste in a container marked "Alkylating Agents."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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